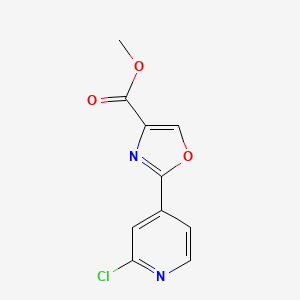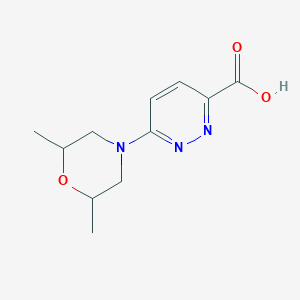
6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid molecule contains a total of 33 bonds. There are 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 .Physical And Chemical Properties Analysis
The molecular weight of 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid is 236.27 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Drug Applications
6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid, a derivative involved in the synthesis of various drugs, showcases its significance in pharmaceutical research. This compound plays a crucial role in synthesizing a broad range of drugs, emphasizing its flexibility and uniqueness due to the presence of carbonyl and carboxyl functional groups. These groups make it an essential building block in drug synthesis, offering a cleaner reaction pathway and reducing the synthesis cost. Notably, its application extends to cancer treatment, medical materials, and other medical fields, demonstrating its potential in producing value-added chemicals like 2-butanone and 2-methyltetrahydrofuran (Mingyue Zhang et al., 2021).
Antioxidant Activity and Medicinal Properties
The study of antioxidants, including compounds similar to 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid, highlights their importance across various fields such as food engineering, medicine, and pharmacy. These compounds play a significant role in determining antioxidant activity, showcasing their potential in medical applications. Notable methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests underline the compound's relevance in evaluating antioxidant capacities in complex samples (I. Munteanu & C. Apetrei, 2021).
Central Nervous System (CNS) Acting Drugs
The compound's chemical structure, featuring pyridazine as a core element, opens avenues for synthesizing novel CNS-acting drugs. Research identifies heterocycles with nitrogen, sulfur, and oxygen atoms as leading classes of organic compounds, replacing carbon in benzene rings to form structures like pyridazine. Such compounds exhibit a wide range of CNS effects, from depression to convulsion, indicating their potential in developing new CNS-acting medications (S. Saganuwan, 2017).
Optoelectronic Material Synthesis
Beyond medicinal applications, 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid derivatives also contribute to the synthesis of optoelectronic materials. The integration of pyridazine and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials. These compounds find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating their versatility and importance in technological advancements (G. Lipunova et al., 2018).
Safety And Hazards
The safety information available indicates that 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)10-4-3-9(11(15)16)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSINYZTQLRHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)


![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)
![1-[1-(3-Fluoro-4-methylbenzyl)-5-(1-hydroxyethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465527.png)
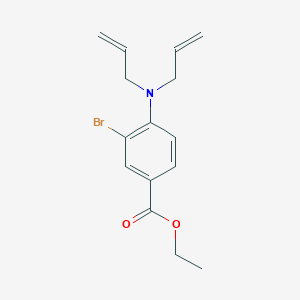
![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)
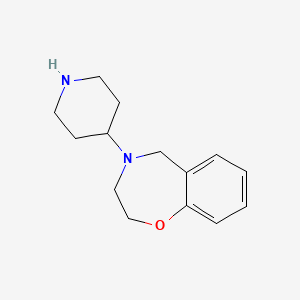
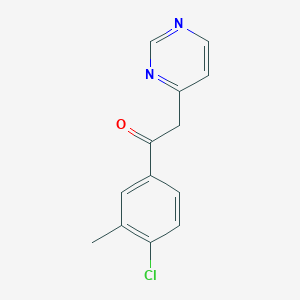
![2-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol](/img/structure/B1465533.png)
![3,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1465535.png)
